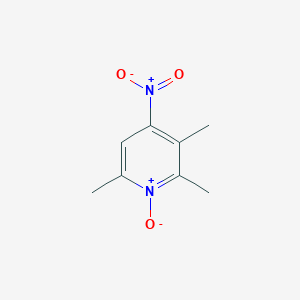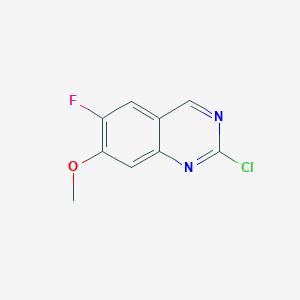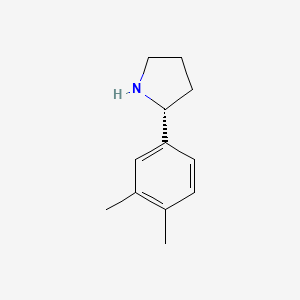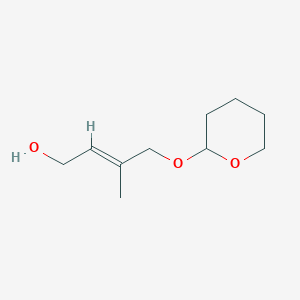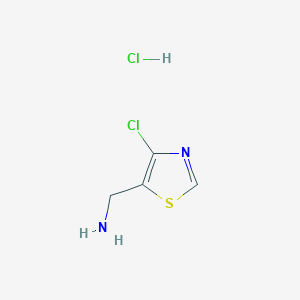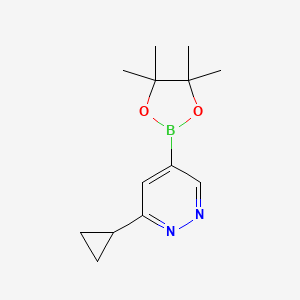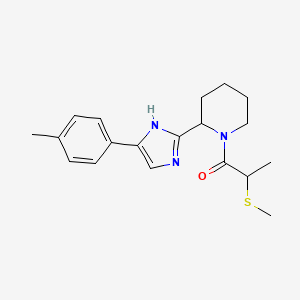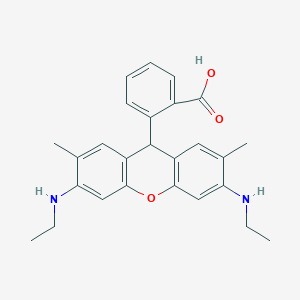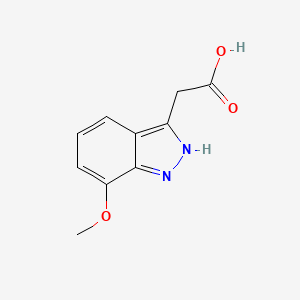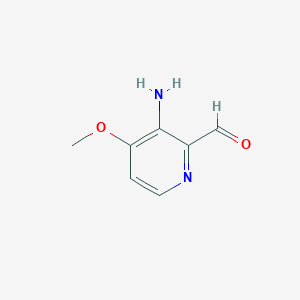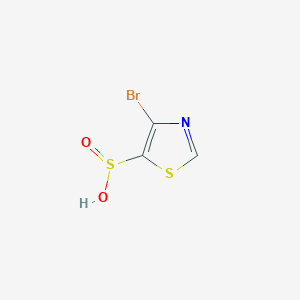
4-Bromothiazole-5-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromothiazole-5-sulfinic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a sulfinic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-5-sulfinic acid typically involves the bromination of thiazole derivatives followed by sulfonation. One common method includes the reaction of 4-bromothiazole with sulfur dioxide and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromothiazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Formation of thiazole derivatives with reduced sulfur functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions at the bromine and sulfinic acid positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using sodium iodide or nucleophilic substitution with amines.
Major Products Formed:
Oxidation: 4-Bromothiazole-5-sulfonic acid.
Reduction: 4-Bromothiazole-5-thiol.
Substitution: Various 4-substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromothiazole-5-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 4-Bromothiazole-5-sulfinic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation pathways.
Pathways Involved: Inhibition of key enzymes in the inflammatory response and modulation of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromothiazole-5-sulfonic acid
- 4-Bromothiazole-5-thiol
- 4-Chlorothiazole-5-sulfinic acid
Comparison: 4-Bromothiazole-5-sulfinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its sulfinic acid group provides unique redox properties, making it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C3H2BrNO2S2 |
|---|---|
Molekulargewicht |
228.1 g/mol |
IUPAC-Name |
4-bromo-1,3-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-2-3(9(6)7)8-1-5-2/h1H,(H,6,7) |
InChI-Schlüssel |
ADSWSKUIQANCFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)S(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


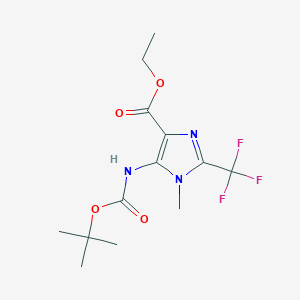
![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)
